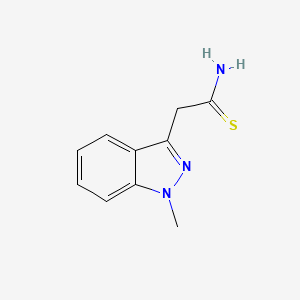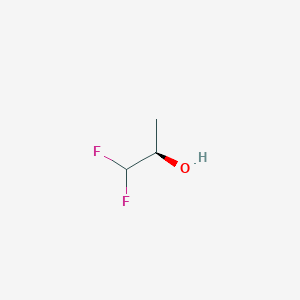
(2R)-1,1-difluoropropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1,1-difluoropropan-2-ol: is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a three-carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1,1-difluoropropan-2-ol typically involves the fluorination of propan-2-ol derivatives. One common method includes the reaction of propan-2-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out at low temperatures to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (2R)-1,1-difluoropropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form difluorinated alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: Formation of difluoroacetone.
Reduction: Formation of 1,1-difluoropropane.
Substitution: Formation of various substituted propan-2-ol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (2R)-1,1-difluoropropan-2-ol is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (2R)-1,1-difluoropropan-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to specific biological activities. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes.
Comparación Con Compuestos Similares
1,1-difluoroethanol: Similar structure but with a shorter carbon chain.
1,1,1-trifluoropropan-2-ol: Contains an additional fluorine atom.
2,2-difluoropropan-1-ol: Fluorine atoms are positioned differently on the carbon chain.
Uniqueness: (2R)-1,1-difluoropropan-2-ol is unique due to its specific stereochemistry and the positioning of fluorine atoms, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C3H6F2O |
|---|---|
Peso molecular |
96.08 g/mol |
Nombre IUPAC |
(2R)-1,1-difluoropropan-2-ol |
InChI |
InChI=1S/C3H6F2O/c1-2(6)3(4)5/h2-3,6H,1H3/t2-/m1/s1 |
Clave InChI |
AKVKBTWZKYWPNV-UWTATZPHSA-N |
SMILES isomérico |
C[C@H](C(F)F)O |
SMILES canónico |
CC(C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


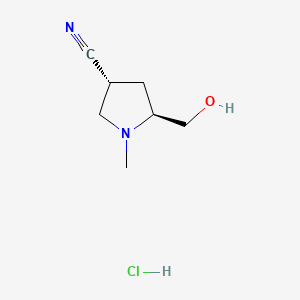

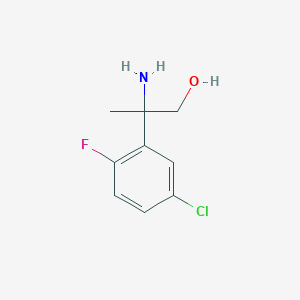

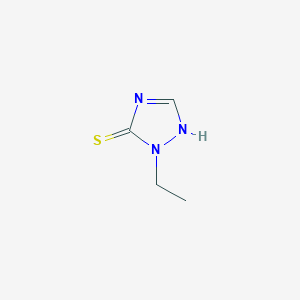
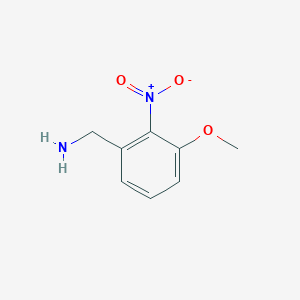
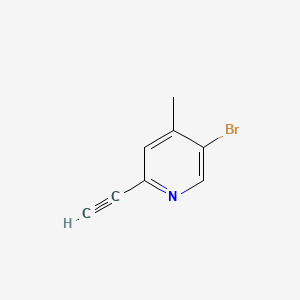


![4-[1-(Aminooxy)ethyl]-3-fluorophenol](/img/structure/B13601012.png)



